molecular formula C21H21N3O B2545659 N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide CAS No. 2034578-70-4

N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide

Cat. No.: B2545659
CAS No.: 2034578-70-4
M. Wt: 331.419
InChI Key: JVNMYNBNFIFNTG-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide is a useful research compound. Its molecular formula is C21H21N3O and its molecular weight is 331.419. The purity is usually 95%.
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Scientific Research Applications

Dye-Sensitized Solar Cells

One notable application of bipyridine derivatives is in dye-sensitized solar cells (DSCs). Nguyen et al. (2018) introduced 2,2′-bipyridine as an electrolyte additive in DSCs. This compound was shown to reduce the thermal degradation of the N719 ruthenium dye compared to the commonly used 4-tert-butylpyridine (TBP), indicating its potential to enhance the thermal stability and efficiency of DSCs (Nguyen et al., 2018).

Electrocatalytic Synthesis of Hydrogen Peroxide

Another application is in the electrocatalytic synthesis of hydrogen peroxide. Fellinger et al. (2012) reported that mesoporous nitrogen-doped carbon derived from an ionic liquid containing a bipyridine moiety acts as a highly active, metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This suggests the broader utility of bipyridine derivatives in developing sustainable and efficient catalysts for chemical synthesis (Fellinger et al., 2012).

Surface Derivatizing Agents

Bipyridine derivatives have also been explored as surface derivatizing agents to enhance material properties. Simon et al. (1982) synthesized and characterized N-(3-(trimethoxysilyl)propyl)pyrrole, a compound that promotes the adhesion of polypyrrole films to N-type silicon photoanodes. Such compounds could be instrumental in improving the durability and performance of semiconductor-based devices (Simon et al., 1982).

Antimicrobial and Antioxidant Activities

Research on bipyridine derivatives has also extended into the biological sphere, with some compounds exhibiting antimicrobial, antioxidant, and cytotoxic activities. Xiao et al. (2014) isolated metabolites from the endophytic fungus Botryosphaeria dothidea, including a bipyridine derivative, which displayed potent antifungal and antibacterial properties, as well as significant antioxidant and cytotoxic effects against certain cancer cell lines. These findings highlight the potential of bipyridine derivatives in pharmaceutical and agricultural applications (Xiao et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were used as a ligand in a metal complex, the bipyridine group could coordinate with the metal and influence its reactivity .

Future Directions

The potential applications of this compound would likely depend on its properties. For example, if it can form complexes with metals, it might be useful in catalysis or materials science .

Properties

IUPAC Name

3-(2-methylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-16-4-2-3-5-18(16)6-7-21(25)24-15-17-8-13-23-20(14-17)19-9-11-22-12-10-19/h2-5,8-14H,6-7,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNMYNBNFIFNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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